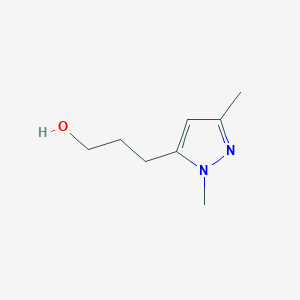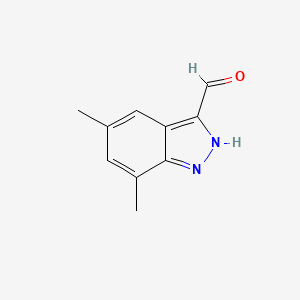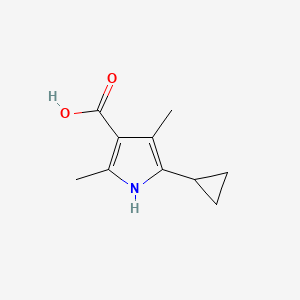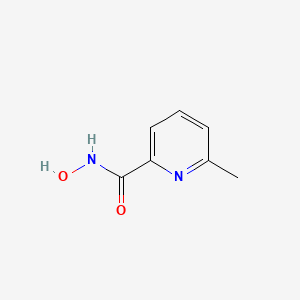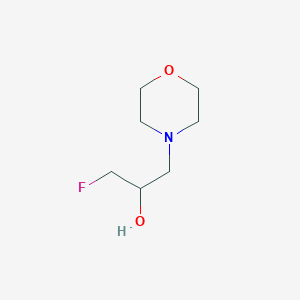
1-Fluoro-3-(morpholin-4-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-3-(morpholin-4-yl)propan-2-ol is an organic compound with the molecular formula C7H14FNO2 and a molecular weight of 163.19 g/mol . This compound is characterized by the presence of a fluoro group, a morpholine ring, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3-(morpholin-4-yl)propan-2-ol typically involves the reaction of 3-chloro-1-fluoropropane with morpholine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the morpholine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
1-Fluoro-3-(morpholin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluoro group can be substituted by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products
Oxidation: Formation of 1-fluoro-3-(morpholin-4-yl)propan-2-one.
Reduction: Formation of 3-(morpholin-4-yl)propan-2-ol.
Substitution: Formation of 1-amino-3-(morpholin-4-yl)propan-2-ol or 1-thio-3-(morpholin-4-yl)propan-2-ol.
Aplicaciones Científicas De Investigación
1-Fluoro-3-(morpholin-4-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-Fluoro-3-(morpholin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the morpholine ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-3-(morpholin-4-yl)propan-2-ol
- 1-Bromo-3-(morpholin-4-yl)propan-2-ol
- 1-Iodo-3-(morpholin-4-yl)propan-2-ol
Uniqueness
1-Fluoro-3-(morpholin-4-yl)propan-2-ol is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its chloro, bromo, and iodo counterparts .
Propiedades
Fórmula molecular |
C7H14FNO2 |
|---|---|
Peso molecular |
163.19 g/mol |
Nombre IUPAC |
1-fluoro-3-morpholin-4-ylpropan-2-ol |
InChI |
InChI=1S/C7H14FNO2/c8-5-7(10)6-9-1-3-11-4-2-9/h7,10H,1-6H2 |
Clave InChI |
PNASUEMTDQQSPE-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC(CF)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


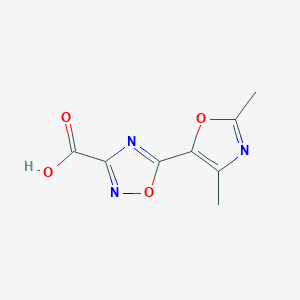

![1-[(2-Aminoethyl)sulfanyl]-4-iodobenzene](/img/structure/B13310289.png)
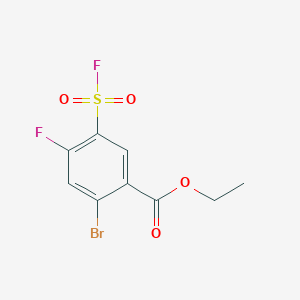
![2-[(1-Adamantylcarbonyl)amino]hexanoic acid](/img/structure/B13310295.png)
